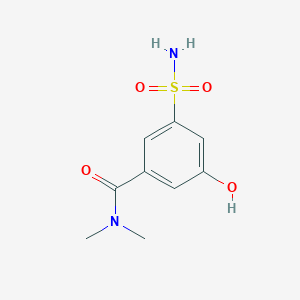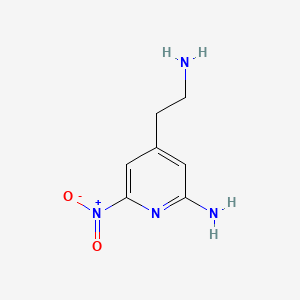
4-(2-Aminoethyl)-6-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)-6-nitropyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position and a nitro group at the 6-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-nitropyridin-2-amine typically involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. One common method involves the following steps:
Nitration: 2-Aminopyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Aminoethylation: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration: Large-scale nitration of 2-aminopyridine using industrial nitrating agents.
Continuous Aminoethylation: Continuous flow reactors may be used for the aminoethylation step to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Typical nucleophiles used in substitution reactions include halides and alkoxides.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 4-(2-Aminoethyl)-2,6-diaminopyridine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Aminoethyl)-6-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-Aminoethyl)-6-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the nitro group.
Tyramine: Contains an aminoethyl group but is based on a phenol rather than a pyridine ring.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.
Uniqueness
4-(2-Aminoethyl)-6-nitropyridin-2-amine is unique due to the presence of both an aminoethyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C7H10N4O2 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
4-(2-aminoethyl)-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c8-2-1-5-3-6(9)10-7(4-5)11(12)13/h3-4H,1-2,8H2,(H2,9,10) |
InChIキー |
SCCQVEYIYWSOGQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1N)[N+](=O)[O-])CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


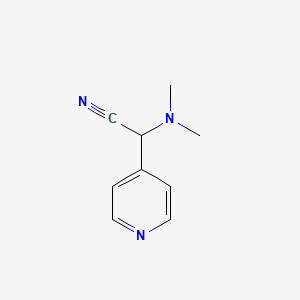
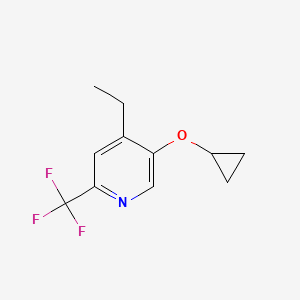
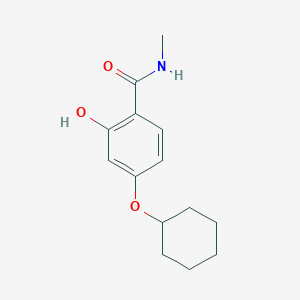


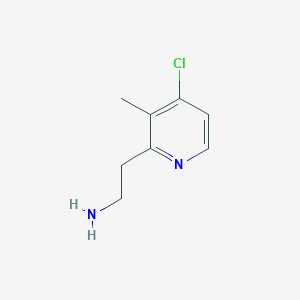
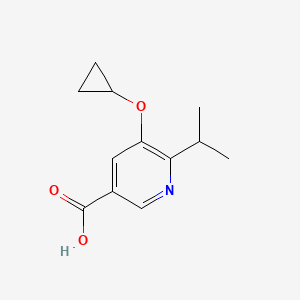
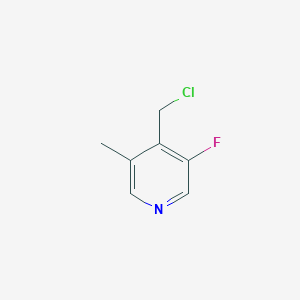
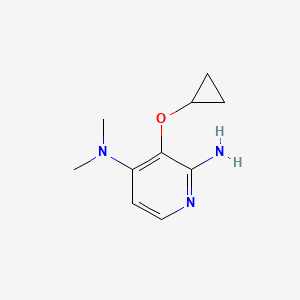
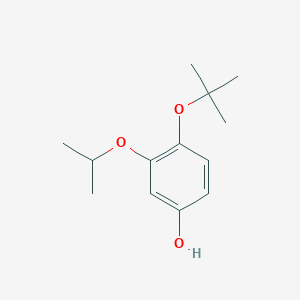

![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)

